Compound Description: TWo8 is a novel β-adrenolytic compound []. Research demonstrates its pharmacological activity in vivo, with potential antiarrhythmic effects []. It exhibits enantioselective pharmacokinetic properties, with the (-)-(S)-TWo8 enantiomer being eliminated faster than its (+)-(R)-TWo8 counterpart [].
Compound Description: This compound was first synthesized with a 40% yield through the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system [].
3-(Guaiazulen-3-yl)dihydro-1H-indol-4(5H)-ones
Compound Description: This group of compounds was synthesized using a novel one-pot procedure involving guaiazulene, methylglyoxal, and enaminones []. This synthesis leverages the reactivity of the guaiazulene and indole systems for efficient compound generation.
Compound Description: This group of compounds exhibits promising anticancer and anti-inflammatory properties []. Specifically, compounds 4b, 4e, and 4h demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line [].
Compound Description: LY315920/S-5920 acts as a potent and selective inhibitor of group IIA secretory phospholipase A2 (sPLA2) []. This inhibition suggests potential anti-inflammatory applications for this compound.
Compound Description: This series of compounds (where X = O·; H; OBn, OBz) was investigated for their reactions with methanesulfonyl chloride (MsCl) or triphenylphosphine-carbon tetrabromide (PPh3-CBr4) []. The reactions yielded diverse products depending on the substituent X, highlighting the impact of subtle structural modifications on reactivity.
6-(Hydroxymethyl)pyridin-3-ol
Compound Description: 6-(Hydroxymethyl)pyridin-3-ol can be formed from the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds []. This reaction is relevant to the formation of pyridin-3-ols in food products.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.